molecular formula C18H11NO2S B12611236 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 917607-25-1

5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B12611236
CAS No.: 917607-25-1
M. Wt: 305.4 g/mol
InChI Key: KPWHCMMSLIMDJV-UHFFFAOYSA-N
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Description

5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a phenylethynyl group, which can influence its chemical reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the phenylethynyl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzymes or receptors, altering their activity. The thiazolidine-2,4-dione core can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Phenylethynyl Derivatives: Compounds with phenylethynyl groups are often studied for their potential in drug development and materials science.

Uniqueness

What sets 5-{[4-(Phenylethynyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione apart is the combination of the thiazolidine-2,4-dione core and the phenylethynyl group. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research.

Properties

CAS No.

917607-25-1

Molecular Formula

C18H11NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

5-[[4-(2-phenylethynyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H11NO2S/c20-17-16(22-18(21)19-17)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,(H,19,20,21)

InChI Key

KPWHCMMSLIMDJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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